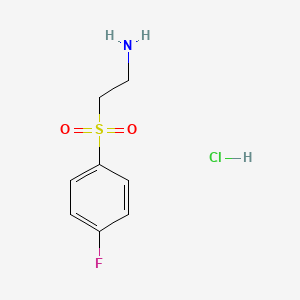

2-(4-Fluoro-benzenesulfonyl)-ethylamine hydrochloride

描述

2-(4-Fluoro-benzenesulfonyl)-ethylamine hydrochloride is a fluorinated aromatic sulfonamide derivative with the molecular formula C₈H₉FNO₂S·HCl (calculated molecular weight: ~238.5 g/mol). It features a benzenesulfonyl group substituted with fluorine at the para position, linked to an ethylamine hydrochloride moiety. This compound is primarily used as a chemical intermediate in pharmaceutical synthesis, leveraging its electron-withdrawing sulfonyl group to modulate reactivity and stability in organic reactions.

属性

IUPAC Name |

2-(4-fluorophenyl)sulfonylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO2S.ClH/c9-7-1-3-8(4-2-7)13(11,12)6-5-10;/h1-4H,5-6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPTCRXQCFJRKIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1028126-98-8 | |

| Record name | 2-(4-fluorobenzenesulfonyl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Preparation of 4-Fluorobenzenesulfonyl Chloride

The first step involves the synthesis of 4-fluorobenzenesulfonyl chloride from 4-fluorobenzenesulfonic acid using thionyl chloride as the chlorinating agent. The reaction proceeds as follows:

$$

\text{C}6\text{H}4\text{F}\text{SO}3\text{H} + \text{SOCl}2 \rightarrow \text{C}6\text{H}4\text{F}\text{SO}2\text{Cl} + \text{SO}2 + \text{HCl}

$$

This reaction is typically carried out under reflux conditions to ensure complete conversion.

Reaction with Ethylamine

Once the sulfonyl chloride is prepared, it is reacted with ethylamine in the presence of a base such as triethylamine to form the desired product:

$$

\text{C}6\text{H}4\text{F}\text{SO}2\text{Cl} + \text{C}2\text{H}5\text{NH}2 \rightarrow \text{C}8\text{H}{10}\text{FNO}_2\text{S} + \text{HCl}

$$

This nucleophilic substitution reaction typically occurs in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile, which enhances the nucleophilicity of ethylamine.

Formation of Hydrochloride Salt

To convert the free base into its hydrochloride salt, the product is treated with hydrochloric acid:

$$

\text{C}8\text{H}{10}\text{FNO}2\text{S} + \text{HCl} \rightarrow \text{C}8\text{H}{10}\text{FNO}2\text{S} \cdot \text{HCl}

$$

This step helps in isolating the product as a stable salt form, which is often preferred for storage and handling.

Reaction Conditions and Optimization

Solvent Choice: The use of polar aprotic solvents like DMF or acetonitrile is crucial for achieving high yields.

Temperature Control: Maintaining low temperatures (0–5°C) during the reaction can minimize side reactions and improve selectivity.

Stoichiometry: Using a slight excess of ethylamine (e.g., 10% molar excess) can drive the reaction to completion.

Monitoring Reaction Progress: Thin Layer Chromatography (TLC) can be employed to monitor the progress of reactions and ensure complete conversion.

Analytical Characterization

After synthesis, several analytical techniques are employed to confirm the structure and purity of this compound:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to verify the presence of characteristic peaks corresponding to the aromatic protons and ethylamine moiety.

Mass Spectrometry (MS): Confirms molecular weight and identity.

High-Performance Liquid Chromatography (HPLC): Assesses purity levels, typically aiming for >95%.

Industrial Production Methods

In an industrial context, production methods may be scaled up using continuous flow reactors or automated systems to enhance efficiency and control over reaction parameters. This approach allows for higher yields and improved purity through optimized reaction conditions.

Tables

| Step | Reaction | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Sulfonation | Reflux with SOCl₂ | Varies |

| 2 | Nucleophilic Substitution | DMF/Acetonitrile, Base | Varies |

| 3 | Hydrochlorination | HCl Treatment | Varies |

化学反应分析

Types of Reactions

2-(4-Fluoro-benzenesulfonyl)-ethylamine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The fluoro group can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The sulfonyl group can participate in oxidation and reduction reactions, altering the oxidation state of sulfur.

Condensation Reactions: The amine group can react with carbonyl compounds to form imines or amides.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve polar aprotic solvents and mild heating.

Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Oxidation: Products include sulfonic acids or sulfonates.

Reduction: Products include sulfinates or thiols.

科学研究应用

Medicinal Chemistry Applications

1. Enzyme Inhibition

Recent studies have highlighted the potential of 2-(4-Fluoro-benzenesulfonyl)-ethylamine hydrochloride as an inhibitor of carbonic anhydrases (CAs), particularly CA IX. Research shows that compounds with similar structures exhibit significant enzyme inhibition, with IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating strong selectivity over other isoforms like CA II . This selectivity is crucial for developing targeted cancer therapies, as CA IX is often overexpressed in tumor tissues.

2. Antibacterial Properties

The compound's sulfonamide moiety suggests potential antibacterial activity. Analogous compounds have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae, with significant inhibition observed at concentrations around 50 μg/mL . This characteristic positions this compound as a candidate for further exploration in antibiotic development.

Biochemical Research

1. Apoptosis Induction

In cellular studies, compounds related to this compound have been shown to induce apoptosis in cancer cell lines such as MDA-MB-231. The mechanism involves increasing annexin V-FITC-positive apoptotic cells significantly compared to controls, suggesting that this compound may play a role in cancer treatment strategies by promoting programmed cell death .

2. Anti-Biofilm Activity

The compound has also been evaluated for its anti-biofilm properties. In vitro studies indicate that derivatives can inhibit biofilm formation by pathogenic bacteria, which is critical in treating chronic infections where biofilms protect bacteria from conventional antibiotics .

Case Studies and Experimental Findings

作用机制

The mechanism of action of 2-(4-Fluoro-benzenesulfonyl)-ethylamine hydrochloride involves its interaction with specific molecular targets. The fluoro and sulfonyl groups play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that alter their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

相似化合物的比较

Reactivity and Stability

- Electron-Withdrawing Effects : The sulfonyl group in the target compound reduces the basicity of the ethylamine group compared to compounds with electron-donating substituents (e.g., methoxy or hydroxy groups). This makes it less reactive in nucleophilic substitution reactions but more stable under acidic conditions .

- Hazard Profile : Unlike 2-[(4-Fluorobenzyl)sulfanyl]ethylamine HCl (thioether), the sulfonyl group in the target compound increases corrosivity (skin category 1B) and poses a risk of hydrogen fluoride release during decomposition .

- Stability : The trifluoromethoxy group in 2-(Trifluoromethoxy)ethylamine HCl confers superior thermal stability compared to sulfonyl-containing compounds, which may hydrolyze under prolonged exposure to moisture .

Research Findings and Data

Solubility and Physicochemical Properties

| Compound | Solubility in Water | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|

| 2-(4-Fluoro-benzenesulfonyl)-ethylamine HCl | Low | >200 (decomposes) | Not Reported |

| 4-(2-Aminoethyl)benzenesulfonyl fluoride HCl | Moderate | 183 | 183 (decomposes) |

| 2-(Trifluoromethoxy)ethylamine HCl | High | Not Reported | Not Reported |

Hazard Comparison

生物活性

2-(4-Fluoro-benzenesulfonyl)-ethylamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- IUPAC Name : this compound

- Molecular Formula : C8H10ClFNO2S

- CAS Number : 1028126-98-8

- Molecular Weight : 227.68 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly enzymes and receptors involved in inflammatory and cancer pathways. The sulfonamide moiety is known to enhance binding affinity to carbonic anhydrases (CAs), which play critical roles in tumor growth and metastasis.

In Vitro Studies

Recent studies have demonstrated that derivatives of benzenesulfonamides exhibit significant anti-proliferative effects against various cancer cell lines. For instance, compounds structurally similar to this compound have shown:

- Inhibition of Carbonic Anhydrase IX (CA IX) : This enzyme is overexpressed in many tumors and is associated with poor prognosis. Compounds tested against CA IX showed IC50 values as low as 10 nM, indicating potent inhibition .

- Anti-cancer Activity : In vitro assays revealed that certain derivatives could induce apoptosis in cancer cells, significantly increasing annexin V-FITC positivity, which is indicative of late apoptosis .

| Compound | CA IX IC50 (μM) | Cancer Cell Line | Effect |

|---|---|---|---|

| 4e | 0.011 | MDA-MB-231 | Induces apoptosis |

| 4g | 0.017 | MCF-7 | High selectivity |

| 4h | 0.026 | MDA-MB-231 | Moderate efficacy |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that benzenesulfonamide derivatives can inhibit bacterial growth effectively:

- Staphylococcus aureus : Significant inhibition observed at concentrations around 50 μg/mL.

- Klebsiella pneumoniae : Notable anti-biofilm activity was recorded, suggesting potential applications in treating infections caused by biofilm-forming bacteria .

Case Studies

-

Study on Anti-Proliferative Effects :

A study focused on the synthesis of new benzenesulfonamide derivatives demonstrated that compounds similar to this compound exhibit selective inhibition against breast cancer cell lines (MDA-MB-231 and MCF-7). The selectivity index ranged from 5.5 to 17.5 times higher for cancer cells compared to normal cells . -

Mechanistic Insights :

Molecular docking studies revealed favorable interactions between the compound and the active site of CA IX, supporting its potential as a therapeutic agent targeting tumor metabolism .

常见问题

Q. Methodological Answer :

- Stability : The sulfonyl group is hydrolytically sensitive. Avoid prolonged exposure to moisture or basic conditions, which can cleave the sulfonamide bond .

- Storage : Store in sealed containers under argon at -20°C. Desiccate using silica gel to prevent HCl liberation and degradation .

Advanced: How can reaction yields be optimized during synthesis?

Q. Methodological Answer :

- Solvent Optimization : Use anhydrous DMF to enhance nucleophilicity of ethylamine.

- Temperature Control : Maintain 0–5°C during sulfonation to minimize side reactions (e.g., over-sulfonation) .

- Stoichiometry : Use a 10% molar excess of ethylamine to drive the reaction to completion.

- Post-Reaction Workup : Acidify carefully (pH ~2–3) to precipitate the hydrochloride salt without degrading the sulfonyl group .

Advanced: How should researchers address contradictions in reported melting points or spectral data?

Methodological Answer :

Discrepancies often arise from:

Hydration States : Confirm the compound’s hydration status via Karl Fischer titration.

Polymorphism : Perform X-ray crystallography to identify crystalline forms affecting melting points .

Impurity Profiles : Compare HPLC retention times with authentic standards and quantify byproducts (e.g., unreacted sulfonyl chloride) .

Advanced: What are the potential applications of this compound in enzyme inhibition studies?

Methodological Answer :

The sulfonyl group can act as a covalent inhibitor of serine proteases or esterases.

- Experimental Design :

Advanced: How does the fluorophenyl group influence reactivity in nucleophilic environments?

Methodological Answer :

The electron-withdrawing fluorine para to the sulfonyl group:

- Enhances Electrophilicity : Stabilizes transition states during nucleophilic attacks on the sulfonyl moiety.

- Steric Effects : Minimal steric hindrance allows efficient binding to enzyme active sites.

- Experimental Validation : Compare reaction rates with non-fluorinated analogs using kinetic isotope effects (KIE) or computational modeling (DFT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。